molecular formula C48H40O4Si4 B1329330 Octaphenylcyclotetrasiloxane CAS No. 546-56-5

Octaphenylcyclotetrasiloxane

Cat. No. B1329330
CAS RN: 546-56-5
M. Wt: 793.2 g/mol
InChI Key: VSIKJPJINIDELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octaphenylcyclotetrasiloxane is a compound of interest in the field of organosilicon chemistry, particularly due to its role as a precursor to various industrially significant polymers. The compound is characterized by a siloxane ring with phenyl groups attached to the silicon atoms, which imparts unique physical and chemical properties that are exploited in material science and polymer chemistry .

Synthesis Analysis

The synthesis of octaphenylcyclotetrasiloxane has been achieved through different methods. One approach involves the dehydrogenative self-coupling of diphenylsilane using a CuIPr N-heterocyclic carbene (NHC) catalyst, which allows the reaction to proceed at room temperature and in the presence of air, yielding the product quantitatively within an hour . Another method involves the hydrolysis of diphenyldichlorosilane, followed by a carefully controlled temperature adjustment during the hydrolysis and washing procedures, which can yield the compound with high purity and efficiency .

Molecular Structure Analysis

The molecular structure of octaphenylcyclotetrasiloxane has been elucidated using X-ray diffraction techniques. The compound exhibits a nearly planar siloxane ring, with the phenyl groups attached to the silicon atoms showing varying angles in relation to the ring. This structural arrangement can differ slightly depending on the polymorphic form of the compound . The central Si-O-Si angles are close to 180°, indicating a linear arrangement of the siloxane backbone in certain derivatives .

Chemical Reactions Analysis

Octaphenylcyclotetrasiloxane can undergo various chemical reactions, serving as a versatile starting material for the synthesis of different organosilicon compounds. For instance, it can be used to prepare octa(aminophenyl)silsesquioxane by reduction of octa(nitrophenyl)silsesquioxane, which in turn can be incorporated into organic-inorganic hybrid nanocomposites with enhanced thermal properties . The compound's reactivity also allows for the synthesis of organotin derivatives, which are of interest as model compounds for diphenylsiloxane polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of octaphenylcyclotetrasiloxane have been studied extensively. Differential scanning calorimetry and optical microscopy have revealed the existence of multiple solid phases with distinct thermal and mechanical characteristics. The compound exhibits low entropy of melting and transitions between different phases at specific temperatures . The thermal stability of octaphenylcyclotetrasiloxane and its derivatives has been demonstrated to be high, withstanding temperatures up to 400°C under nitrogen and 250°C under air . Additionally, the rotational and translational motions of the molecule have been analyzed using quasielastic neutron scattering and proton NMR, providing insights into the dynamic behavior of the compound in both solid and liquid states .

Scientific Research Applications

Application Summary

Octaphenylcyclotetrasiloxane (OPCTS) has been investigated for its unique properties in the field of liquid crystal research . It was found that this compound presents a plastic phase in the range between 188°C and 205°C during the heating process and before the transition to the isotropic liquid phases .

Methods of Application

The study of OPCTS involved the use of differential thermal analysis to observe the appearance of this mesophase and of a solid-solid phase transition at around 76°C . During the reverse process, a supercooling effect was observed: the mesophase exists from 203°C to 155°C .

Results and Outcomes

The researchers concluded that the arguments in favor of the plastic crystal nature of the mesophase were the assumed globular shape of the molecule and the observed optical isotropy, which seemed to exclude a liquid crystal nature of the mesophase . In fact, liquid crystals are generally characterized by optical birefringence and by either rod-like or disc-like molecular shapes .

Sure, here is another application of Octaphenylcyclotetrasiloxane in the field of Industrial Synthesis of Reactive Silicones .

Industrial Synthesis of Reactive Silicones

Application Summary

Octaphenylcyclotetrasiloxane is used in the industrial synthesis of reactive silicones . Silicones, or polyorganosiloxanes, are a class of hybrid organic/inorganic polymers whose chains are characterized by a backbone of alternating silicon and oxygen atoms . They represent an important materials class with special properties compared to common organic polymers .

Methods of Application

The synthesis of these versatile materials involves various reactions and industrial processes . The focus is especially on reactive silicones, specifically in telechelic OH-terminated polysiloxanes, which represent one of the most relevant members of this important materials family .

Results and Outcomes

These silicones find multiple applications in various sectors, including the construction sector, consumer products, adhesives, medicinal and electronic devices . The specific results or outcomes of using Octaphenylcyclotetrasiloxane in this process would depend on the specific product being synthesized .

Safety And Hazards

Octaphenylcyclotetrasiloxane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIKJPJINIDELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84866-78-4
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84866-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5052206
Record name Octaphenylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White crystalline powder; [Alfa Aesar MSDS]
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaphenylcyclotetrasiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Octaphenylcyclotetrasiloxane

CAS RN

546-56-5
Record name Octaphenylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaphenylcyclotetrasiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaphenylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaphenylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 510 g of diphenyldichlorosilane in 500 ml of acetone was added dropwise in the course of 3 hours to a hot solution, at 60° C, of 340 g of KOH in 1 l of water, while stirring vigorously. The acetone and a little water were then distilled off and, after cooling the residue, the crystalline octaphenylcyclotetrasiloxane was filtered off and washed with water. After drying, 376 g (94% yield) of octaphenylcyclotetrasiloxane of melting point 187° C (metastable crystal modification) were obtained. After recrystallization from toluene, the product had a melting point of 201° C.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaphenylcyclotetrasiloxane
Reactant of Route 2
Octaphenylcyclotetrasiloxane
Reactant of Route 3
Octaphenylcyclotetrasiloxane
Reactant of Route 4
Octaphenylcyclotetrasiloxane
Reactant of Route 5
Octaphenylcyclotetrasiloxane
Reactant of Route 6
Octaphenylcyclotetrasiloxane

Citations

For This Compound
400
Citations
CA Burkhard, BF Decker, D Harker - Journal of the American …, 1945 - ACS Publications
The hydrolysis of diphenyldichlorosilane in a homogeneous medium with less than one mole of water per mole of chlorosilane has been shown to yield polyphenyl-a, cv-dichloropolysil-…
Number of citations: 8 pubs.acs.org
Z Tian, J Huang, Z Zhang, G Shao, A Liu… - … and Mesoporous Materials, 2016 - Elsevier
Novel Organic-inorganic hybrid microporous polymers with excellent thermal stability, high surface areas (1041 m 2 g −1 ) and controllable pore structures have been prepared via …
Number of citations: 31 www.sciencedirect.com
J Shi, N Zhao, S Xia, S Liu, Z Li - Polymer Chemistry, 2019 - pubs.rsc.org
… been proved to be highly efficient for the ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (D 4 ) and the copolymerization of D 4 with …
Number of citations: 43 pubs.rsc.org
MH Yane, C Chou, CH Lin - Journal of the Chinese Chemical …, 1995 - Wiley Online Library
Pure hexaphenylcyclotrisiloxane (P 3 ) and octaphenylcyclotetrasiloxane (P 4 ) were synthesized with high yields via proper choice of preparation conditions, such as catalysts, solvents …
Number of citations: 11 onlinelibrary.wiley.com
GW Smith - Phase Transitions: A Multinational Journal, 1979 - Taylor & Francis
Phase behaviour and certain aspects of phase-transformation kinetics for Octaphenylcyclotetrasiloxane (OPCTS) have been determined by means of differential scanning …
Number of citations: 10 www.tandfonline.com
KA Andrianov, BG Zavin, GF Sablina - Polymer Science USSR, 1978 - Elsevier
… On an earlier occasion [9] we investigated the anionic copolymerization of octamethyl- (OMCTS) and octaphenylcyclotetrasiloxane (OPCTS), using the methods of NM_R and gel …
Number of citations: 3 www.sciencedirect.com
K Hensen, F Gebhardt, M Kettner, P Pickel… - … Section C: Crystal …, 1997 - scripts.iucr.org
… The crystal structures of octaphenylcyclotetrasiloxane [C 48 H 40 O 4 Si 4 , (I)] and 2,4,6,8-tetrakis(tetramethylene)cyclotetrasiloxane [a tetraspiro compound: cyclotetrasiloxane-2,4,6,8-…
Number of citations: 15 scripts.iucr.org
TM Gädda, WP Weber - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… Furthermore, consistent with this, we have found that octaphenylcyclotetrasiloxane does not undergo either CROP or protodesilylation under the reaction conditions. …
Number of citations: 6 onlinelibrary.wiley.com
S Kondo, M Ito, H Ogawa, W Fujiwara, H Katagiri - ACS omega, 2022 - ACS Publications
… , we reported that 1,1,3,3-tetraphenyl-1,3-disiloxane-1,3-diols were smoothly condensed to form the corresponding hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane in the …
Number of citations: 2 pubs.acs.org
M Cazacu, A Vlad, M Alexandru, P Budrugeac… - Polymer bulletin, 2010 - Springer
… by compositions and molecular masses has been prepared by equilibrium anionic ring-opening copolymerization of octamethylcyclotetrasiloxane with octaphenylcyclotetrasiloxane in …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.